Cas no 53298-81-0 (methylflorenyl acetate)

methylflorenyl acetate structure
methylflorenyl acetate structure
Product Name:methylflorenyl acetate
CAS-nummer:53298-81-0
MF:C32H52O2
MW:468.754090309143
CID:2006711
PubChem ID:15241055
Update Time:2025-04-21

methylflorenyl acetate Chemische en fysische eigenschappen

Naam en identificatie

    • methylflorenyl acetate
    • multiflorenyl acetatate
    • multiflorenyl acetate
    • Multiflorenylacetat
    • Multifluorenyl-acetat
    • [(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
    • D:C-Friedoolean-7-en-3β-ol acetate
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, ACETATE, (3.BETA.,13.ALPHA.,14.BETA.)-
    • DTXSID00201439
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, 3-ACETATE, (3.BEA.,13.ALPHA.,14.BETA.)-
    • Q27256681
    • MULTIFLOR-7-EN-3.BETA.-YL ACETATE
    • UNII-37H326OC02
    • 37H326OC02
    • D:C-Friedoolean-7-en-3-ol, acetate, (3.beta.)-
    • 53298-81-0
    • Multiflorenol acetate
    • ((3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, 3-ACETATE, (3.BEA.,13ALPHA,14BETA)-
    • D:C-FRIEDOOLEAN-7-EN-3-OL, ACETATE, (3BETA)-
    • MULTIFLOR-7-EN-3BETA-YL ACETATE
    • 26-NOROLEAN-7-EN-3-OL, 13-METHYL-, ACETATE, (3BETA,13ALPHA,14BETA)-
    • DTXCID50123930
    • Inchi: 1S/C32H52O2/c1-21(33)34-26-13-14-30(7)22-12-15-32(9)25-20-27(2,3)16-17-29(25,6)18-19-31(32,8)23(22)10-11-24(30)28(26,4)5/h10,22,24-26H,11-20H2,1-9H3/t22-,24-,25+,26-,29+,30+,31+,32-/m0/s1
    • InChI-sleutel: BBIBQROZEQEFRD-PPHTVVBXSA-N
    • LACHT: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@@H](CC=C3[C@@H]2CC[C@@]2(C)[C@@H]4CC(C)(C)CC[C@]4(C)CC[C@@]23C)C1(C)C

Berekende eigenschappen

  • Exacte massa: 468.396730897g/mol
  • Monoisotopische massa: 468.396730897g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 2
  • Complexiteit: 897
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.7
  • Topologisch pooloppervlak: 26.3Ų
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd